AT1 Receptor Binding Affinity: EMD 66684 vs. Losartan, Valsartan, Irbesartan, Candesartan, Telmisartan
In radioligand binding assays using rat adrenal cortical membranes, EMD 66684 inhibits [125I]-angiotensin II binding to the AT1 receptor with an IC50 of 0.7 nM . This affinity is 28.6-fold higher than losartan (IC50 = 20 nM) [1], 3.9-fold higher than valsartan (IC50 = 2.7 nM) [2], 1.9-fold higher than irbesartan (IC50 = 1.3 nM) , and 13.1-fold higher than telmisartan (IC50 = 9.2 nM) . EMD 66684's affinity is comparable to candesartan, which has a reported IC50 of 0.26–1.12 nM depending on tissue source .
| Evidence Dimension | AT1 receptor binding affinity (IC50, nM) |
|---|---|
| Target Compound Data | 0.7 nM |
| Comparator Or Baseline | Losartan: 20 nM; Valsartan: 2.7 nM; Irbesartan: 1.3 nM; Candesartan: 0.26–1.12 nM; Telmisartan: 9.2 nM |
| Quantified Difference | 28.6-fold higher affinity vs. losartan; 3.9-fold vs. valsartan; 1.9-fold vs. irbesartan; 13.1-fold vs. telmisartan; similar to candesartan |
| Conditions | Rat adrenal cortical membranes; [125I]-angiotensin II radioligand binding assay |
Why This Matters
Higher binding affinity enables lower working concentrations in receptor occupancy studies and may reduce non-specific effects at higher doses.
- [1] Antoun R, et al. In vivo evaluation of [11C]methyl-Losartan as a selective AT1R radioligand in rats. J Nucl Med. 2010;51(Suppl 2):1490. View Source
- [2] Anjiechem. Valsartan D9 Product Datasheet. View Source
